7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
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Overview
Description
7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazine ring, and a carboxylic acid functional group. The presence of these functional groups and the fused ring system endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid typically involves a multi-step procedure. One common method includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation . The intramolecular cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria . By inhibiting this enzyme, the compound disrupts bacterial protein synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine fused ring system and exhibits similar biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another related compound with a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other similar compounds, making it a promising candidate for antibacterial drug development .
Properties
Molecular Formula |
C6H3N3O3S |
---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-4-3(5(11)12)1-13-6-7-2-8-9(4)6/h1-2H,(H,11,12) |
InChI Key |
ULWIWILXVVHJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N2C(=NC=N2)S1)C(=O)O |
Origin of Product |
United States |
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